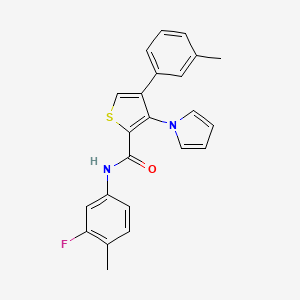

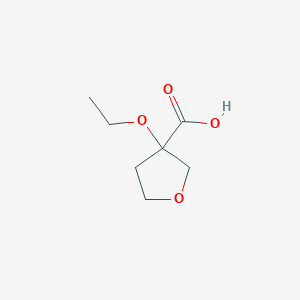

![molecular formula C23H21N3O4S B2715809 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 370843-59-7](/img/structure/B2715809.png)

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including a cyano group, a furan ring, a hexahydroquinolin ring, a sulfanyl group, and an acetamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared by the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .Scientific Research Applications

Structural Aspects and Properties

Research into quinoline derivatives, similar in structure to the compound , reveals significant insights into their structural aspects and properties. Karmakar, Sarma, and Baruah (2007) explored the structural characteristics of two amide-containing isoquinoline derivatives, focusing on their gelation properties and crystal structures when treated with various acids. These compounds demonstrate unique fluorescence emissions, suggesting potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methods

Dyachenko et al. (2015) developed a multicomponent synthesis method for substituted tetrahydroquinoline derivatives, showcasing the versatility of quinoline compounds in synthetic organic chemistry. This research underscores the potential for creating a wide range of bioactive molecules through innovative synthesis routes (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

Applications in Drug Synthesis

Another aspect of research focuses on the use of quinoline derivatives as intermediates in the synthesis of drugs targeting specific biological pathways. Jiang et al. (2011) described a new route for preparing a key intermediate used in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors, highlighting the potential of quinoline derivatives in the development of anticancer agents (Jiang, Zhang, Mao, Liu, Xie, Zhu, Wei, & Shen, 2011).

Anticancer Activity

Furthermore, Horishny, Arshad, and Matiychuk (2021) synthesized quinoline derivatives and tested them for anticancer activity, demonstrating the potential of these compounds in medicinal chemistry and oncology research (Horishny, Arshad, & Matiychuk, 2021).

Mechanism of Action

Target of Action

The primary targets of Oprea1_656903 It’s known that compounds with similar structures often interact with multiple receptors, contributing to their biological activities .

Mode of Action

The exact mode of action of Oprea1_656903 Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors, leading to various biological responses .

Biochemical Pathways

The specific biochemical pathways affected by Oprea1_656903 Indole derivatives, which share structural similarities with this compound, have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The specific molecular and cellular effects of Oprea1_656903 Compounds with similar structures have demonstrated various biological activities, suggesting that oprea1_656903 may also have diverse effects at the molecular and cellular levels .

Properties

IUPAC Name |

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-29-15-9-7-14(8-10-15)25-20(28)13-31-23-16(12-24)21(19-6-3-11-30-19)22-17(26-23)4-2-5-18(22)27/h3,6-11,21,26H,2,4-5,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZKRCGHVITCLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715726.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)

![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)

![N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate](/img/structure/B2715736.png)

![N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2715740.png)

![2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2715742.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2715744.png)

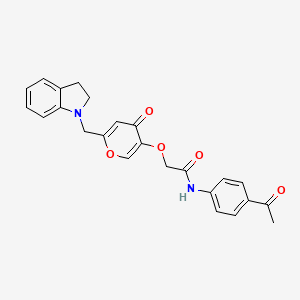

![(E)-3-(furan-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2715749.png)